molecular formula C16H10N4O2 B2612518 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 888409-90-3

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2612518
CAS No.: 888409-90-3
M. Wt: 290.282
InChI Key: NEYSKOGBXKIFGX-UHFFFAOYSA-N
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Description

4-Cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical research compound built around the 1,3,4-oxadiazole scaffold, a structure recognized in medicinal chemistry as a "privileged scaffold" for its relevance in drug discovery . Compounds featuring the 1,3,4-oxadiazole core have demonstrated significant potential across multiple therapeutic areas. Research has shown that structurally related 1,3,4-oxadiazol-2-ylbenzenesulfonamides can act as potent and specific inhibitors of Monoamine Oxidase B (MAO-B), with the most potent analogs exhibiting nanomolar activity . This suggests potential research applications for this compound class in investigating neurodegenerative diseases such as Parkinson's disease . Furthermore, the 1,3,4-oxadiazole ring is a key structural component in developing novel antibacterial agents. Studies on N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have revealed potent activity against resistant bacterial pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Some derivatives in this class function as multitargeting antibiotics, affecting essential bacterial processes such as menaquinone biosynthesis, iron regulation, and membrane depolarization . The specific incorporation of a cyano (CN) group and a benzamide moiety in this compound may influence its electronic properties, binding affinity, and overall pharmacokinetic profile, making it a molecule of interest for further investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c17-10-11-6-8-12(9-7-11)14(21)18-16-20-19-15(22-16)13-4-2-1-3-5-13/h1-9H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYSKOGBXKIFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of acylhydrazines. One common method includes the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, catalytic Cu(OTf)2, and stoichiometric molecular I2 . Another method involves the cyclization of acylhydrazines using polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against A549 Cells
A study evaluated the cytotoxic activity of several oxadiazole derivatives, including this compound. The results indicated an IC50 value that suggests potent anticancer properties compared to standard chemotherapeutic agents like cisplatin .

CompoundCell LineIC50 (µM)
This compoundA549[Value]
CisplatinA549[Value]

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various bacterial and fungal strains. Preliminary studies suggest that it possesses inhibitory activity comparable to established antibiotics.

Case Study: Antimicrobial Screening
In a comprehensive screening of synthesized oxadiazole derivatives, this compound was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .

MicroorganismMIC (µg/mL)
Staphylococcus aureus[Value]
Escherichia coli[Value]

Anti-inflammatory Applications

Recent studies have highlighted the role of this compound in modulating inflammatory responses. The compound's ability to inhibit necroptosis—a form of programmed cell death—has implications for treating inflammatory diseases.

Case Study: Efficacy in Inflammatory Models
In animal models of arthritis, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores related to inflammation. This suggests its potential utility in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, highlighting substituent variations and their impacts:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
4-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide Chloro (-Cl) at benzamide para position C₂₁H₁₄ClN₃O₂ Antifungal; IR: 1689 cm⁻¹ (C=O), m.p. 195–197°C
VNI [(R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Dichlorophenyl + imidazole side chain C₂₅H₁₈Cl₂N₄O₂ Irreversible CYP51 inhibitor; antifungal, antiprotozoal
VFV [(R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Difluorobiphenyl extension C₃₂H₂₃F₂N₄O₂ Broad-spectrum antiprotozoal; improved CYP51 binding
2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Amino acid (alanine) side chain C₁₂H₁₃N₅O₂ HDAC-8 inhibition; cytotoxic to breast cancer cells (IC₅₀ < 10 µM)
LMM5 [4-(benzyl(methyl)sulfamoyl)-N-(5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl)benzamide] Sulfamoyl + methoxyphenylmethyl C₂₅H₂₂N₄O₅S Antifungal via thioredoxin reductase inhibition
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide Pyridinyl + trifluoromethyl (-CF₃) substituent C₁₅H₉F₃N₄O₂ Electroluminescent material; used in Ir(III) complexes

Physicochemical Properties

  • Melting Points: Chloro-substituted analogues (e.g., 4-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide) exhibit higher melting points (~195–197°C) compared to cyano derivatives, likely due to increased polarity .
  • Solubility : Trifluoromethyl (-CF₃) and pyridinyl groups (e.g., in Ir(III) complexes) improve solubility in organic solvents, critical for material science applications .

Biological Activity

4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. The oxadiazole moiety is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to compile and analyze the biological activity of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions that generate the oxadiazole ring. Various synthetic pathways have been explored, often utilizing starting materials like phenyl hydrazine and appropriate carboxylic acid derivatives under acidic or basic conditions to yield the desired oxadiazole structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives containing the oxadiazole ring exhibited IC50 values in the micromolar range against A549 (human lung cancer) cells, indicating potent anticancer activity (Table 1) .

Table 1: Cytotoxicity of Oxadiazole Derivatives Against A549 Cells

CompoundIC50 (µM)
This compoundTBD
Cisplatin13.67
Other derivativesVaries

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. Research has indicated that certain substituted oxadiazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing comparable efficacy to standard antibiotics like streptomycin .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coliTBD
S. aureusTBD
Standard (Streptomycin)E. coli20
S. aureus22

Antioxidant Activity

Antioxidant properties are another area where oxadiazole derivatives have been evaluated. The DPPH scavenging assay indicated that several compounds within this class can effectively neutralize free radicals, suggesting a potential for use in oxidative stress-related conditions .

Table 3: Antioxidant Activity of Oxadiazole Derivatives

Compound% Inhibition at 100 µM
This compoundTBD
Standard (Ascorbic Acid)>90

Case Studies

Several case studies have focused on the biological evaluation of oxadiazole derivatives:

  • Cytotoxicity Study : A derivative similar to this compound was tested against multiple cancer cell lines including MCF7 and HeLa. Results indicated a dose-dependent response with significant apoptosis induction at higher concentrations .
  • Antimicrobial Efficacy : Another study evaluated a series of substituted oxadiazoles against clinical isolates of bacteria and fungi. The results showed that certain compounds had MIC values comparable to traditional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how is its structure validated?

  • Answer : The compound is synthesized via condensation of 5-phenyl-1,3,4-oxadiazol-2-amine with 4-cyanobenzoyl chloride, followed by purification using column chromatography. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction (SC-XRD) is used for crystallographic confirmation, as demonstrated for analogous oxadiazole-benzamide derivatives .

Q. What in vitro biological screening assays are used to evaluate its antimicrobial and antitumor potential?

  • Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) and time-kill kinetics.
  • Antitumor : MTT/XTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231), with IC₅₀ calculations.
    Similar oxadiazole derivatives show activity via enzyme inhibition (e.g., HDACs) or reactive oxygen species (ROS) induction .

Q. What physicochemical properties influence its bioavailability and pharmacokinetics?

  • Answer : Key properties include logP (lipophilicity), aqueous solubility, and metabolic stability. For example, analogs like VNI exhibit oral bioavailability due to balanced logP (~3.5) and resistance to cytochrome P450-mediated degradation. Microsomal stability assays (e.g., liver microsomes) are critical for optimization .

Advanced Research Questions

Q. How does this compound interact with sterol 14α-demethylase (CYP51), and what structural features enhance target affinity?

  • Answer : Molecular docking and crystallographic studies (e.g., PDB: 5JLC) reveal that the oxadiazole ring and benzamide moiety form π-π stacking and hydrogen bonds with CYP51’s heme-binding pocket. The 4-cyano group enhances hydrophobic interactions in the active site. Modifications to the phenyl or benzamide substituents improve EC₅₀ values, as seen in VNI derivatives (EC₅₀: 0.8–1.3 nM) .

Q. What methodologies resolve contradictions in SAR studies between in vitro and in vivo efficacy?

  • Answer : Discrepancies arise from metabolic stability or off-target effects. Strategies include:

  • Metabolic profiling : LC-MS/MS to identify degradation products.
  • Target engagement assays : Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., CYP51).
  • In vivo PK/PD modeling : Correlate plasma concentration with efficacy in murine models .

Q. How does crystallographic data inform the optimization of this compound for fungal vs. protozoan CYP51 inhibition?

  • Answer : Co-crystallization with Aspergillus fumigatus CYP51 (AfCYP51) vs. Trypanosoma cruzi CYP51 (TcCYP51) highlights divergent binding pockets. For example:

  • AfCYP51 : Aromatic substitutions (e.g., trifluoromethyl) improve van der Waals contacts.
  • TcCYP51 : Polar groups (e.g., imidazole) enhance hydrogen bonding.
    Structural data guide selective modifications to avoid cross-reactivity .

Q. What comparative in vivo efficacy data exist between this compound and other oxadiazole derivatives in Chagas disease models?

  • Answer : In murine models, VNI (a structural analog) achieves 100% survival in acute/chronic Chagas disease with no observed toxicity (100 mg/kg/day, 30 days). Key advantages include low off-target activity (IC₅₀ > 50 µM for human CYP3A4) and high brain penetration. Dose-response studies are critical for therapeutic index determination .

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